molecular formula C25H21NO2 B2827491 N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide CAS No. 313252-81-2

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide

Cat. No. B2827491
CAS RN: 313252-81-2
M. Wt: 367.448
InChI Key: JVQBDJZYFRDJDW-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide, commonly known as MNDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNDA is a derivative of 2,2-diphenylacetic acid and naphthalene and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

Target of Action

A structurally similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been reported to exhibit anticancer activities . This suggests that N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide might also interact with targets involved in cell proliferation and survival.

Mode of Action

The structurally similar compound mentioned above was found to inhibit tubulin polymerization . This could suggest that N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide might also interact with tubulin or related proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Disruption of these dynamics can lead to cell cycle arrest and apoptosis .

Result of Action

If it does inhibit tubulin polymerization like its structurally similar compound, it could lead to cell cycle arrest and apoptosis, potentially exhibiting anticancer activity .

properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2/c1-28-23-17-16-22(20-14-8-9-15-21(20)23)26-25(27)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBDJZYFRDJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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